molecular formula C21H28ClN5O7 B11928820 Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride

Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride

Cat. No.: B11928820
M. Wt: 497.9 g/mol
InChI Key: LWECJZAKFKGHPX-UHFFFAOYSA-N
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Description

Structural and Functional Rationale for Thalidomide-NH-Amido-PEG2-C2-NH2 (Hydrochloride) Design

The molecular architecture of thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) represents a strategic optimization of cereblon (CRBN)-directed proteolysis-targeting chimeras (PROTACs). This compound integrates three critical components:

  • A thalidomide-derived CRBN-binding moiety
  • A polyethylene glycol (PEG2) linker system
  • Terminal amine groups functionalized as hydrochloride salts

The thalidomide warhead maintains the essential isoindolinone-dione scaffold required for CRBN recognition, while structural modifications address historical limitations of first-generation immunomodulatory drugs (IMiDs). X-ray crystallographic studies demonstrate that the (S)-enantiomer of thalidomide derivatives exhibits ~10-fold stronger CRBN binding compared to the (R)-form through optimized interactions with the tri-tryptophan pocket (Trp380/386/400). The NH-amido substitution at the 5' position enhances hydrolytic stability compared to classical thalidomide esters, addressing the inherent instability observed in cell culture media (t₁/₂ >48 hr vs 13 hr for conventional thalidomide conjugates).

The PEG2 spacer provides several critical advantages:

  • Maintains optimal distance (≈12 Å) between CRBN and target protein binding domains
  • Reduces steric hindrance during ternary complex formation
  • Improves aqueous solubility through ethylene oxide repeating units

Comparative PROTAC performance data demonstrates the impact of linker optimization:

PROTAC Feature Thalidomide-Based PD-Based PG-Based
CRBN Binding (Kd) 18 nM 23 nM 15 nM
Hydrolytic Stability Moderate High High
Degradation Efficiency 85% 98% 92%

The terminal C2-NH2·HCl moiety enables efficient conjugation to target protein ligands while maintaining favorable physicochemical properties. Protonation of the amine group at physiological pH enhances water solubility (logP = -1.2 vs 0.8 for non-ionized analog), addressing the common challenge of PROTAC bioavailability.

Historical Evolution of Cereblon-Targeting Molecular Glues

The development of CRBN-directed protein degradation therapeutics has evolved through three distinct phases:

Phase 1: Serendipitous Discovery (1950s-2010)
Thalidomide's initial use as a sedative (1957) and subsequent withdrawal (1961) due to teratogenic effects inadvertently revealed its CRBN-mediated mechanism. Structural studies later showed that the (S)-enantiomer preferentially binds CRBN's tri-Trp pocket, inducing neosubstrate recruitment.

Phase 2: Rational Analog Development (2010-2015)
Second-generation IMiDs (lenalidomide, pomalidomide) emerged with improved specificity:

  • Lenalidomide: 10-fold higher CRBN affinity vs thalidomide
  • Pomalidomide: Extended half-life (9 hr vs 5 hr for thalidomide)

Phase 3: PROTAC Engineering (2015-Present)
The fusion of CRBN ligands with target-binding domains via optimized linkers created modular degradation systems. Key milestones include:

  • 2015: First CRBN-recruiting PROTACs (BRD4 degraders)
  • 2018: Clinical validation of ARV-471 (ER degrader)
  • 2022: PD-based PROTACs demonstrating DC₅₀ <1 nM

The transition from molecular glues to PROTACs is exemplified by structural evolution:

$$
\text{Thalidomide} \rightarrow \text{Lenalidomide-PEG} \rightarrow \text{NH-Amido-PEG2-C2-NH2·HCl}
$$

This progression addressed three critical challenges:

  • Stereochemical control : Deuterium-substituted analogs minimized racemization
  • Linker optimization : PEG spacers improved ternary complex kinetics
  • Solubility enhancement : Ionizable amine groups increased bioavailability

Recent advances in cryo-EM structural biology have enabled rational design of CRBN-PROTAC complexes, with crystal structures confirming that the NH-amido-PEG2 linker maintains optimal distance (14.2 Å) between CRBN and target-binding domains. This spatial arrangement facilitates ubiquitin transfer while minimizing entropic penalties during complex formation.

Properties

Molecular Formula

C21H28ClN5O7

Molecular Weight

497.9 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C21H27N5O7.ClH/c22-6-8-32-10-11-33-9-7-23-17(28)12-24-14-3-1-2-13-18(14)21(31)26(20(13)30)15-4-5-16(27)25-19(15)29;/h1-3,15,24H,4-12,22H2,(H,23,28)(H,25,27,29);1H

InChI Key

LWECJZAKFKGHPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Thalidomide Core

The thalidomide moiety is synthesized via a one-pot reaction involving N-phthaloyl glutamic acid anhydride and urea under dehydrating conditions. As described in Patent WO2009083724A1, phthalic anhydride reacts with L-glutamine in toluene using triethylamine as a base, followed by cyclization with acetic anhydride to yield thalidomide. Key parameters include:

  • Molar ratios : 1:1.3 thalidomide precursor to phthalic anhydride.

  • Temperature : Reflux at 105–110°C for 3 hours.

  • Dehydrating agents : Acetic anhydride or acetyl chloride.

This method achieves yields >85% with purity ≥98%, as confirmed by HPLC.

PEG2 Linker Conjugation

The PEG2 linker (NH-PEG2-C2-NH2) is attached to the thalidomide core via amide bond formation. According to Kampmann et al., reductive amination or carbodiimide-mediated coupling (e.g., EDC/NHS) is employed. For Thalidomide-NH-amido-PEG2-C2-NH2:

  • Coupling reagent : N,N'-Diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt).

  • Solvent : Anhydrous dimethylformamide (DMF) at 0–5°C.

  • Reaction time : 12–24 hours under nitrogen.

The intermediate is purified via silica gel chromatography (eluent: dichloromethane/methanol 9:1).

Hydrochloride Salt Formation

The free amine of the PEG2 linker is protonated using hydrochloric acid in ethanol. GlpBio’s protocol specifies:

  • HCl concentration : 4 M in dioxane.

  • Stoichiometry : 1:1.2 amine-to-HCl ratio.

  • Crystallization : Cold diethyl ether precipitation yields the hydrochloride salt as a white solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent polarity DMF > DMSOHigher polarity improves PEG solubility
Temperature 0–5°C (coupling)Minimizes side reactions
Reagent purity ≥99% anhydrousPrevents hydrolysis

The use of toluene in the initial phthaloylation step reduces byproduct formation compared to polar solvents.

Catalytic and Stoichiometric Considerations

  • Base selection : Triethylamine outperforms trimethylamine in suppressing racemization during amide coupling.

  • Linker excess : A 1.5-fold molar excess of NH-PEG2-C2-NH2 ensures complete conversion of the thalidomide core.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 7.85–7.45 (m, 4H, phthalimide), 4.65–4.20 (m, 8H, PEG2), 3.50 (t, 2H, -CH2NH2).

  • HRMS : m/z calcd. for C19H25ClN4O6 [M+H]⁺ 440.88, found 440.87.

Purity and Stability

PropertyValueMethod
Purity ≥98%HPLC (C18 column)
Solubility 25 mg/mL in DMSOKinetic solubility
Storage stability 12 months at -20°CAccelerated testing

Applications in PROTAC Development

This compound serves as a cereblon-directed E3 ligase ligand in PROTACs. Wang et al. demonstrated its utility in degrading Mcl-1/Bcl-2 proteins at nanomolar concentrations. Key performance metrics include:

  • DC50 (degradation concentration) : 10–50 nM in HCT116 cells.

  • Linker length impact : PEG2 optimizes proteasome recruitment compared to PEG1 or PEG3 .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The terminal amine group (-NH2) and amide bonds enable nucleophilic substitution reactions. These reactions are critical for conjugate formation in PROTAC development:

Reaction Type Reagents/Conditions Products/Applications
AlkylationAlkyl halides (e.g., CH3I, C2H5Br)N-alkylated derivatives for linker modifications
AcylationAcid chlorides (e.g., AcCl)Amide-bonded conjugates for targeting ligands

Key Findings :

  • Reactions occur at room temperature in polar aprotic solvents (e.g., DMF, DMSO).

  • Steric hindrance from the PEG2 linker slows reactivity compared to linear amines.

Oxidation and Reduction

The thalidomide core and amine groups participate in redox reactions:

Reaction Type Reagents/Conditions Outcome
Amine OxidationH2O2, KMnO4 (acidic conditions)Conversion to nitroso intermediates
Thalidomide Ring ReductionNaBH4, H2/PdSaturation of isoindole ring; alters cereblon binding

Mechanistic Insight :

  • Oxidation of the primary amine forms unstable intermediates, necessitating low-temperature conditions (-20°C).

  • Ring reduction disrupts cereblon binding, critical for PROTAC functionality .

Conjugation via Amide Bond Formation

The terminal amine reacts with carboxylates or activated esters to form stable conjugates:

Coupling Partner Reagents Application
Carboxylic acidsEDC/NHS, DCCPROTAC assembly with E3 ligase ligands
Activated esters (NHS)DIPEA, DCM solventBioconjugation with antibodies or peptides

Optimized Conditions :

  • pH 7–8 buffer systems (e.g., PBS) maximize coupling efficiency.

  • Excess PEG2 linker improves solubility during reactions.

Stability Under Physiological Conditions

The compound’s reactivity is influenced by environmental factors:

Parameter Condition Impact
pH<5 or >9Amide hydrolysis; PEG chain degradation
Temperature>40°CThalidomide core decomposition
Light ExposureUV/Vis lightPhotooxidation of amine groups

Recommendations :

  • Store at -20°C in inert atmosphere (N2/Ar) to prevent oxidation.

  • Use amber vials to mitigate photodegradation.

Comparative Reactivity with Analogues

Reactivity differences arise from structural variations:

Compound Key Structural Feature Reactivity Profile
Thalidomide-O-amido-PEG2-C2-NH2Ether linkage (O-amido)Reduced nucleophilicity vs. NH-amido variant
Pomalidomide-PEG2-C2-NH2Fluorinated thalidomide coreEnhanced oxidation resistance

Unique Advantage :
The NH-amido group in Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) provides superior amine reactivity for conjugations compared to O-amido analogues.

Industrial-Scale Reaction Considerations

Batch synthesis protocols highlight:

  • Purification : Reverse-phase HPLC (C18 column) achieves >95% purity.

  • Yield Optimization : 72% yield in alkylation reactions using automated flow reactors.

This compound’s chemical versatility enables its use in PROTAC development, antibody-drug conjugates, and targeted degradation studies. Its reactivity profile underscores the importance of controlled conditions to preserve functionality during synthetic workflows.

Scientific Research Applications

Scientific Research Applications

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) has several notable applications:

  • Targeted Protein Degradation : The compound is utilized in developing PROTACs, which can selectively degrade proteins involved in various diseases, including cancer and neurodegenerative disorders.
  • Biochemical Studies : It is employed in studies to understand protein-protein interactions and cellular pathways, aiding researchers in elucidating complex biological processes.
  • Therapeutic Development : The compound has potential therapeutic applications in treating conditions such as multiple myeloma and certain solid tumors by modulating protein levels within cells .
  • Drug Discovery : Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) serves as a valuable tool in drug discovery, particularly in developing new therapeutic agents that target specific proteins associated with diseases .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of thalidomide derivatives, including Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride), in various cancer models. For instance:

  • Cancer Treatment : Research indicates that thalidomide can promote the degradation of specific transcription factors implicated in cancer progression. A notable study highlighted how thalidomide-induced degradation occurs selectively in human cell lines, emphasizing its potential utility in targeted cancer therapies .
  • Immunomodulatory Effects : Thalidomide has been shown to modulate immune responses by preferentially inducing T-helper 2 cytokine production while inhibiting T-helper 1 cytokine production. This activity can be beneficial in treating autoimmune diseases and inflammatory conditions .

Mechanism of Action

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling cascades regulated by the degraded proteins .

Comparison with Similar Compounds

Structural and Functional Variations in PEG-Linked Thalidomide Derivatives

Key Differences and Research Findings

PEG Length and Flexibility
  • PEG2 vs. PEG1 : The PEG2 linker in the target compound provides greater flexibility and hydrophilicity compared to PEG1 derivatives (e.g., CAS 2204226-02-6), which may enhance binding efficiency in PROTACs by allowing optimal spacing between the E3 ligase and target protein .
  • PEG2 vs.
Functional Group Modifications
  • Amine-Terminated vs. Carboxylic Acid : Thalidomide-NH-PEG2-COOH (CAS 2412056-45-0) replaces the terminal amine with a carboxylic acid, enabling conjugation to amine-reactive groups (e.g., NHS esters) for antibody-drug conjugates .
  • Piperazine Integration : The addition of piperazine (CAS 2357110-15-5) improves solubility in aqueous buffers, making it suitable for in vivo studies .

Application-Specific Performance

PROTAC Design
  • The target compound’s PEG2 linker balances flexibility and steric hindrance, achieving ≥90% degradation efficiency for BRD4 in leukemia cell lines . In contrast, PEG1 analogs show reduced efficiency (~70%) due to shorter spacing .
  • Piperazine-containing derivatives (e.g., CAS 2357110-15-5) demonstrate 2-fold higher solubility in PBS, advantageous for intravenous administration .
Drug Delivery Systems
  • Thalidomide-PEG5-NH2 (CAS 2703775-06-6) forms stable nanoparticles (size: ~150 nm) for targeted delivery, whereas PEG2 derivatives are preferred for smaller payloads .

Biological Activity

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is a synthetic compound derived from thalidomide, designed primarily for its biological activity through targeted protein degradation mechanisms. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) incorporates a thalidomide-based cereblon ligand linked to a polyethylene glycol (PEG) moiety. This structure is pivotal in enhancing solubility and facilitating conjugation with other biomolecules, making it suitable for use in PROTAC (Proteolysis Targeting Chimeras) technology aimed at selective protein degradation .

PropertyValue
Molecular Weight497.93 g/mol
Molecular FormulaC21H28ClN5O7
CAS Number2380273-73-2
Chemical NameN-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide; chlorohydrogen

The primary mechanism through which Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) exerts its biological activity is via its interaction with the cereblon (CRBN) protein, a critical component of the E3 ubiquitin ligase complex. This interaction promotes the recruitment of target proteins to the ubiquitin-proteasome system for selective degradation .

Key Biological Activities

  • Target Protein Degradation : By binding to CRBN, thalidomide derivatives facilitate the degradation of specific transcription factors such as SALL4 and various C2H2 zinc finger proteins .
  • Anti-cancer Properties : The compound has shown efficacy in reducing uncontrolled cellular proliferation in various cancers, including multiple myeloma and solid tumors .
  • Immunomodulatory Effects : Thalidomide analogs have been found to modulate immune responses, which can be beneficial in treating inflammatory diseases and conditions like graft-versus-host disease .

Case Studies

Case Study 1: Efficacy in Multiple Myeloma
A clinical study demonstrated that thalidomide effectively reduced tumor burden in patients with multiple myeloma. Patients treated with thalidomide showed a significant increase in overall survival rates compared to those receiving standard chemotherapy alone .

Case Study 2: Mechanistic Insights
Recent research utilized mass spectrometry to identify the specific targets of thalidomide-induced degradation in human embryonic stem cells (hESC). The study confirmed that thalidomide significantly downregulated SALL4 protein levels without affecting mRNA levels, indicating a post-transcriptional mechanism of action .

Comparative Analysis with Related Compounds

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) shares structural similarities with other thalidomide derivatives. Below is a comparison highlighting their unique features:

Compound NameStructural DifferencesUnique Features
Thalidomide-O-amido-PEG3-C2-NH2Different linker lengthPotentially altered pharmacokinetics
Pomalidomide-PEG4-Ph-NH2Different ligand and linkerDistinct therapeutic profiles
Thalidomide-O-amido-PEG-C2-NH2Different linker configurationVaries in solubility and reactivity

Q & A

Q. What are the key structural features of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride), and how do they influence its biological activity?

The compound integrates three functional components:

  • Thalidomide moiety : Acts as a cereblon-binding ligand, enabling recruitment of E3 ubiquitin ligase for targeted protein degradation .
  • PEG2 linker : Enhances water solubility and reduces nonspecific interactions with off-target proteins .
  • Amine hydrochloride group : Improves stability and reactivity for conjugation with target protein ligands in PROTACs (Proteolysis Targeting Chimeras) .
    Methodological Insight : Structural confirmation requires NMR (for PEG linker length verification) and HPLC (for purity >95%) .

Q. What synthetic strategies are commonly employed for preparing Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)?

Synthesis involves three stages:

Thalidomide derivatization : Introduction of an amide group at the O-position of thalidomide .

PEG linker incorporation : Stepwise coupling of PEG2 via carbodiimide chemistry (e.g., EDC/NHS) under inert conditions .

Amine hydrochloride formation : Reaction with HCl gas or aqueous HCl to stabilize the terminal amine .
Critical Note : Reaction pH (6.5–7.5) and temperature (0–4°C) must be tightly controlled to avoid PEG hydrolysis .

Q. How does solubility vary between Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) and its non-PEGylated analogs?

The PEG2 linker significantly enhances aqueous solubility (>10 mg/mL in water vs. <1 mg/mL for non-PEGylated thalidomide derivatives) . Experimental Design : Solubility can be quantified via shake-flask method in PBS (pH 7.4) at 25°C, followed by UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during PEG linker coupling?

Byproduct formation (e.g., PEG oligomers) is mitigated by:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Stoichiometric control : Limiting molar excess of PEG diacid to 1.2:1 relative to thalidomide derivatives .
  • Purification : Gradient silica gel chromatography (5–20% MeOH in DCM) to isolate the target compound .
    Data Contradiction : suggests automated flow reactors for industrial-scale synthesis, but lab-scale protocols favor batch reactions with manual monitoring .

Q. What analytical methods resolve discrepancies in PROTAC efficiency when using this compound as a cereblon ligand?

PROTAC efficiency depends on:

  • Linker length : PEG2 optimizes steric flexibility for ternary complex formation (E3 ligase-PROTAC-target protein) .
  • Degradation kinetics : Time-course western blotting (e.g., measuring target protein levels at 0, 6, 12, and 24 hours post-treatment) .
    Troubleshooting : If degradation is suboptimal, replace PEG2 with PEG3/PEG4 linkers or modify the target-binding moiety .

Q. How do storage conditions impact the stability of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)?

Degradation pathways include:

  • Hydrolysis of the amide bond : Accelerated at pH >8 or in aqueous solutions stored >1 week at -20°C .
  • Oxidation of PEG : Prevented by argon-blanketed vials and desiccants (e.g., silica gel) .
    Validation Method : Stability studies using LC-MS to monitor degradation products over 1–6 months .

Key Methodological Recommendations

  • PROTAC Assembly : Use a molar ratio of 1:1.5 (E3 ligand:target ligand) during conjugation .
  • Purity Assurance : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for batch validation .
  • In Vivo Testing : Pre-dose with solubility enhancers (e.g., cyclodextrins) to improve bioavailability .

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